molecular formula C29H38F3N3O2S B1673472 Fluphenazine enanthate CAS No. 2746-81-8

Fluphenazine enanthate

Cat. No.: B1673472
CAS No.: 2746-81-8
M. Wt: 549.7 g/mol
InChI Key: LRWSFOSWNAQHHW-UHFFFAOYSA-N
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Description

Fluphenazine enanthate is a long-acting ester of fluphenazine, a phenothiazine derivative used primarily as an antipsychotic medication. It is commonly used in the treatment of chronic psychoses such as schizophrenia. This compound is administered via intramuscular injection and is known for its prolonged duration of action, making it suitable for patients who require long-term neuroleptic therapy .

Mechanism of Action

Target of Action

Fluphenazine enanthate primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.

Mode of Action

This compound acts by blocking the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .

Biochemical Pathways

The blocking of dopaminergic receptors by this compound leads to a decrease in the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thereby affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The elimination half-life of fluphenazine is approximately 15 hours for the hydrochloride form and 7-10 days for the decanoate form . The bioavailability of fluphenazine is about 2.7% when administered orally . It is excreted in urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopaminergic signaling in the brain. By blocking D1 and D2 receptors, this compound alters the normal functioning of these receptors, leading to changes in various brain functions regulated by dopamine. This can result in a reduction of symptoms in conditions like schizophrenia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, smoking has been found to affect the clearance of fluphenazine in psychiatric inpatients . Additionally, up to 40% of those on long-term phenothiazines, including fluphenazine, have mildly abnormal liver function tests . This suggests that liver function can impact the metabolism and hence the action of this compound.

Safety and Hazards

Fluphenazine is contraindicated for use in patients with hepatobiliary disease or hepatic insufficiency as it can precipitate or worsen cholestatic jaundice .

Biochemical Analysis

Biochemical Properties

Fluphenazine enanthate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the dopaminergic system by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This interaction leads to a decrease in dopamine activity, which is believed to be responsible for its antipsychotic effects. Additionally, this compound affects the release of hypothalamic and hypophyseal hormones and influences the reticular activating system, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, this compound reduces the excitatory effects of dopamine on neurons, leading to a decrease in neuronal activity . This reduction in activity can affect various cellular processes, including neurotransmitter release, ion channel function, and intracellular signaling pathways. Furthermore, this compound has been shown to impact gene expression by altering the transcription of genes involved in dopamine signaling and other related pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to dopamine receptors, particularly D1 and D2 receptors, and inhibits their activity . This inhibition leads to a decrease in dopamine-mediated signaling, which is believed to be responsible for its antipsychotic effects. Additionally, this compound may affect other neurotransmitter systems, such as serotonin and norepinephrine, further contributing to its therapeutic effects . The compound also influences gene expression by modulating the transcription of genes involved in dopamine signaling and other related pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is known to have a long elimination half-life, which allows for sustained therapeutic effects over an extended period . Its stability and degradation can be influenced by various factors, including temperature, pH, and enzymatic activity. Long-term studies have shown that this compound can lead to changes in cellular function, including alterations in neurotransmitter release, receptor sensitivity, and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively reduce psychotic symptoms without causing significant adverse effects . Higher doses may lead to toxic or adverse effects, including extrapyramidal symptoms, sedation, and gastrointestinal disturbances . The threshold effects observed in these studies suggest that careful dosage titration is necessary to achieve optimal therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. It undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system . The major metabolites of this compound include fluphenazine sulfoxide, 7-hydroxy-fluphenazine, and fluphenazine-N-oxide . These metabolites are further conjugated with glucuronic acid and excreted in the urine and feces . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy and safety .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily administered via intramuscular injection, allowing for slow and sustained release into the bloodstream . Once in the bloodstream, this compound is distributed to various tissues, including the brain, liver, kidney, and fat . The compound is known to accumulate in fat tissues, where it can be slowly released over time . Additionally, this compound interacts with transporters and binding proteins, such as P-glycoprotein, which can influence its distribution and localization within cells .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound is known to localize primarily in the cytoplasm and cell membrane, where it interacts with dopamine receptors and other biomolecules . The compound may also be transported to specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, through targeting signals and post-translational modifications . These localization patterns can influence the overall efficacy and safety of this compound in treating psychotic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluphenazine enanthate is synthesized by esterification of fluphenazine with enanthic acid (heptanoic acid). The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification through recrystallization and quality control measures to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Fluphenazine enanthate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fluphenazine enanthate has a wide range of scientific research applications:

Comparison with Similar Compounds

Fluphenazine enanthate is compared with other similar compounds such as:

Uniqueness

This compound’s uniqueness lies in its prolonged duration of action, making it highly suitable for patients with compliance issues. Its pharmacokinetic profile allows for less frequent dosing compared to other antipsychotics .

List of Similar Compounds

Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38F3N3O2S/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWSFOSWNAQHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023070
Record name Fluphenazine enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2746-81-8
Record name Fluphenazine enanthate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2746-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluphenazine enanthate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluphenazine O-enantate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPHENAZINE ENANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB34YF0W9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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